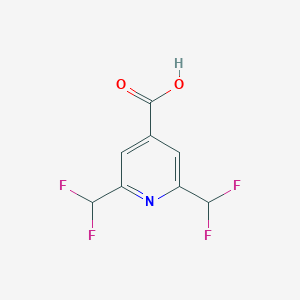

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid

Description

Contextualization of Pyridine (B92270) Carboxylic Acid Scaffolds in Modern Chemical Synthesis

Pyridine and its derivatives are fundamental building blocks in contemporary drug design and chemical synthesis. nih.gov The pyridine ring, a nitrogen-containing heterocycle, is a prevalent feature in a vast number of pharmaceuticals and agrochemicals. nih.gov In fact, pyridine is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

The incorporation of a carboxylic acid group onto the pyridine scaffold gives rise to pyridine carboxylic acids, which are highly versatile in medicinal chemistry. nih.gov The carboxylic acid functional group introduces polarity and can act as a key interaction point with biological targets, such as enzymes. nih.gov The nitrogen atom in the pyridine ring can influence the molecule's physicochemical properties, including solubility and bioavailability. nih.gov Researchers have extensively utilized pyridine carboxylic acid derivatives to develop a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anti-cancer drugs. nih.gov The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's biological activity and selectivity. nih.gov

| Feature | Significance in Chemical Synthesis and Drug Design |

|---|---|

| Nitrogen Heterocycle | Influences polarity, basicity, and potential for hydrogen bonding. Can impact solubility and bioavailability. nih.gov |

| Carboxylic Acid Group | Provides a key site for interaction with biological targets and can be modified to create various derivatives (e.g., esters, amides). nih.gov |

| Aromatic System | Offers a rigid scaffold that can be functionalized at multiple positions to modulate activity and selectivity. nih.gov |

| Versatility | Serves as a foundational structure for a wide array of therapeutic agents across different disease areas. nih.gov |

Significance of Fluorine Substitution in Heterocyclic Systems for Advanced Chemical Applications

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems, is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic properties. The unique physicochemical characteristics of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The difluoromethyl group (CHF2) has garnered significant interest as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. nih.gov This substitution can lead to improved membrane permeability and enhanced binding affinity to biological targets. nih.gov The incorporation of difluoromethyl groups can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

| Property Modified | Outcome of Difluoromethyl Substitution |

|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation, leading to a longer duration of action. |

| Lipophilicity | Generally increases, which can affect cell membrane permeability and absorption. |

| Binding Affinity | Can enhance interactions with target proteins due to altered electronic properties and the potential for hydrogen bonding. nih.gov |

| Bioavailability | Can be improved through a combination of increased metabolic stability and favorable membrane permeability. nih.gov |

Overview of Key Academic Research Avenues for 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid

While specific academic research on this compound is not extensively documented in publicly available literature, its molecular architecture suggests several promising avenues for investigation. The convergence of the well-established pyridine carboxylic acid scaffold and the strategically placed difluoromethyl groups provides a strong rationale for its synthesis and evaluation in various contexts of chemical and biological research.

Potential Research Directions:

Enzyme Inhibition: Given that pyridine carboxylic acid derivatives are frequently investigated as enzyme inhibitors, a primary research avenue for this compound would be its evaluation against a panel of clinically relevant enzymes. nih.gov The difluoromethyl groups could enhance binding affinity and selectivity for the target enzyme.

Medicinal Chemistry Building Block: This compound could serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the creation of a library of compounds for biological screening.

Agrochemical Research: The pyridine scaffold is also prominent in agrochemicals. Research could explore the potential of this compound and its derivatives as novel herbicides, fungicides, or insecticides.

Materials Science: Pyridine derivatives can be used in the development of functional materials. The unique electronic properties conferred by the difluoromethyl groups might make this compound of interest in the design of new materials with specific optical or electronic characteristics.

The synthesis of this compound itself presents a research opportunity. Developing efficient and scalable synthetic routes to this and related compounds would be a significant contribution to the field of heterocyclic and fluorine chemistry. Future research efforts are likely to focus on the synthesis of this compound, followed by a thorough investigation of its physicochemical properties and biological activities to unlock its full potential.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6(10)4-1-3(8(14)15)2-5(13-4)7(11)12/h1-2,6-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETBDDUYEOEQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)F)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-36-0 | |

| Record name | 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Bis Difluoromethyl Pyridine 4 Carboxylic Acid and Its Analogs

De Novo Synthetic Routes to Pyridine (B92270) Ring Systems

The construction of the pyridine ring is a foundational step in the synthesis of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid. De novo synthetic routes, which build the heterocyclic ring from acyclic precursors, offer flexibility in introducing desired substitution patterns.

Multi-Component Reactions for Pyridine Core Formation

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. nih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. For the synthesis of 2,6-disubstituted pyridine-4-carboxylic acid derivatives, MCRs can be designed to incorporate the necessary functionalities for subsequent difluoromethylation.

A notable example is a one-pot synthesis method for 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp This approach involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which are then reacted with ammonium (B1175870) acetate (B1210297) to yield the desired pyridine products under mild conditions. oist.jp The key advantages of this method are the mild reaction conditions and high atom economy. oist.jp

| Reactants | Catalyst/Reagents | Product | Key Features |

| Aldehydes, Pyruvates | Pyrrolidine-acetic acid, Ammonium acetate | 4-substituted pyridine-2,6-dicarboxylic acid derivatives | One-pot reaction, Mild conditions, High atom economy |

Cyclization Strategies from Acyclic Precursors for 2,6-disubstituted pyridines

The formation of 2,6-disubstituted pyridines can also be achieved through the cyclization of appropriately functionalized acyclic precursors. These strategies often involve the formation of a key intermediate that undergoes intramolecular reaction to form the aromatic pyridine ring.

One such strategy involves the reaction of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source, typically ammonia (B1221849) or an ammonium salt, followed by oxidation to the pyridine. While a classic approach, modern variations offer improved control and substrate scope. For instance, the cyclization of 2,6-bis(bromomethyl)pyridine (B1268884) precursors can be used to generate various cyclophanes, demonstrating the reactivity of substituents at the 2 and 6 positions which could be precursors to difluoromethyl groups. researchgate.net

Strategic Introduction of Difluoromethyl Groups

The introduction of difluoromethyl (CF2H) groups onto the pyridine ring is a critical step that significantly influences the compound's biological and physicochemical properties. researchgate.net Several methodologies have been developed for this purpose, each with its own advantages and applications.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful tool for the synthesis of organofluorine compounds. In the context of pyridine synthesis, electrophilic fluorinating reagents can be used to introduce fluorine atoms that can then be further elaborated into difluoromethyl groups, or to directly fluorinate a precursor that can lead to a difluoromethylated pyridine.

A notable reagent for electrophilic fluorination is Selectfluor®. mdpi.com It has been used in the synthesis of fluorinated 3,6-dihydropyridines from 1,2-dihydropyridines. These fluorinated dihydropyridines can then be converted to the corresponding pyridines. mdpi.com This approach provides a pathway to 2-(fluoromethyl)pyridines, which are valuable intermediates. mdpi.com

| Substrate | Reagent | Product | Key Transformation |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Electrophilic fluorination |

| Fluorinated 3,6-dihydropyridines | - | 2-(Fluoromethyl)pyridines | Elimination of hydrogen fluoride |

Difluorocarbene Precursor Strategies

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to introduce the difluoromethyl group. Various precursors have been developed to generate difluorocarbene under controlled conditions.

Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. cas.cn This reagent can be prepared from pyridine-2-thiol (B7724439) and a difluorocarbene precursor, followed by oxidation. rsc.org Another approach involves the use of zinc(II) difluoromethanesulfinate (DFMS), which acts as a source of the CF2H radical for the direct difluoromethylation of heteroarenes, including pyridines. nih.gov This method is notable for its operational simplicity and scalability. nih.gov

| Precursor/Reagent | Method | Application |

| Difluoromethyl 2-pyridyl sulfone | gem-Difluoroolefination | Conversion of carbonyls to difluoroalkenes |

| Zinc(II) difluoromethanesulfinate (DFMS) | Radical difluoromethylation | Direct C-H difluoromethylation of heteroarenes |

Direct C-Difluoromethylation of Carboxylic Acid Moieties

While direct difluoromethylation of a carboxylic acid group on a pyridine ring is not widely reported, a related and highly relevant transformation is the N-difluoromethylation of pyridines. A novel, transition-metal-free method utilizes ethyl bromodifluoroacetate as the difluoromethylation reagent. nih.govrsc.org This process involves the N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium (B92312) salt. nih.govrsc.org This method is advantageous due to the use of a cheap, safe, and readily available reagent. nih.govrsc.org

| Substrate | Reagent | Product | Key Steps |

| Pyridine derivatives | Ethyl bromodifluoroacetate | N-difluoromethylated pyridinium salts | N-alkylation, in situ hydrolysis, decarboxylation |

Functionalization and Modification of the Pyridine Ring

The strategic modification of the pyridine core is crucial for creating a diverse range of analogs and for the introduction of the desired carboxylic acid functionality. This section explores key synthetic transformations, including oxidation, esterification, and coupling reactions.

Oxidation of Methyl-Substituted Pyridine Precursors

A common and effective strategy for the synthesis of pyridine carboxylic acids involves the oxidation of a corresponding methyl-substituted precursor. In the context of this compound, the synthesis would logically proceed from 2,6-bis(difluoromethyl)-4-methylpyridine. While the direct oxidation of this specific precursor is not extensively detailed in the literature, established methods for the oxidation of methylpyridines can be applied.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent frequently used for converting methyl groups on aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous solution under neutral or slightly alkaline conditions. The reaction mixture is heated to drive the reaction to completion, followed by acidification to precipitate the carboxylic acid product. Another approach involves enzymatic oxidation, which can offer higher selectivity and milder reaction conditions. For instance, certain microorganisms have been shown to oxidize methyl groups on pyridine rings. nih.gov Human liver microsomes are also known to oxidize substituted dihydropyridines to their corresponding pyridine derivatives. nih.gov

Table 1: Potential Oxidation Conditions for 2,6-bis(difluoromethyl)-4-methylpyridine

| Oxidizing Agent | Solvent | Typical Conditions |

| KMnO₄ | Water | Neutral or alkaline, heat |

| O₂/Catalyst | Varies | Catalytic, often elevated pressure and temperature |

| Biocatalyst (e.g., whole cells) | Aqueous Buffer | Mild temperature and pH |

Esterification and Deprotection Steps in Synthetic Sequences

Esterification of the carboxylic acid group is a common strategy in organic synthesis to protect the acid functionality, improve solubility, or to create prodrugs. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comgoogle.com The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. For sterically hindered carboxylic acids, which may be the case for this compound due to the flanking difluoromethyl groups, more reactive acylating agents may be required. One such method involves the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol.

Deprotection, or hydrolysis, of the resulting ester back to the carboxylic acid is typically achieved by saponification using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous/organic solvent system, followed by acidification.

Table 2: Common Esterification and Deprotection Methods

| Reaction | Reagents | Key Features |

| Esterification | ||

| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Equilibrium-driven, requires excess alcohol or water removal. google.comgoogle.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then alcohol | Harsher conditions, suitable for hindered acids. |

| Deprotection (Hydrolysis) | ||

| Saponification | NaOH or KOH, then H⁺ | Common and effective for most esters. |

Coupling Reactions and Click Chemistry for Structural Analogs

To generate a library of structural analogs, the pyridine ring can be further functionalized using modern cross-coupling reactions. This typically requires the presence of a leaving group, such as a halogen, on the pyridine ring, often at the 4-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide. For example, a 4-halo-2,6-bis(difluoromethyl)pyridine could be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position. nih.govresearchgate.netkaust.edu.sa The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.orgnih.gov A 4-halo-2,6-bis(difluoromethyl)pyridine could be reacted with a variety of alkynes to produce alkynyl-substituted pyridine analogs. arkat-usa.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, known for its high efficiency and specificity. thermofisher.cnnih.govresearchgate.netinterchim.fr To utilize this reaction, a 4-azido-2,6-bis(difluoromethyl)pyridine precursor would be required. This could then be "clicked" with a wide array of terminal alkynes to generate triazole-linked analogs. The synthesis of a related compound, 4-azido-3,5-dichloro-2,6-difluoropyridine, has been reported, suggesting that the synthesis of the required azide (B81097) precursor is feasible. rsc.org

Table 3: Overview of Coupling and Click Chemistry Reactions

| Reaction | Key Components | Bond Formed |

| Suzuki-Miyaura | Pd catalyst, base, organoboron reagent, organohalide | C(sp²)-C(sp²) nih.govresearchgate.netkaust.edu.sa |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, base, terminal alkyne, organohalide | C(sp²)-C(sp) nih.govwikipedia.orgnih.govarkat-usa.org |

| CuAAC (Click Chemistry) | Cu(I) catalyst, azide, terminal alkyne | Triazole ring thermofisher.cnnih.govresearchgate.netinterchim.fr |

Advanced Derivatization Techniques for Research Purposes

For analytical purposes such as chromatographic separation and mass spectrometric detection, derivatization of this compound can significantly improve performance.

Silylation for Chromatographic Analysis

Gas chromatography (GC) often requires derivatization of polar functional groups like carboxylic acids to increase their volatility and thermal stability. Silylation is a common technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. brjac.com.brresearchgate.net The resulting TMS ester is more volatile and less polar, leading to better peak shape and resolution in GC analysis.

Table 4: Common Silylating Reagents for GC Analysis

| Reagent | Common Abbreviation | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst. researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another effective silylating agent. brjac.com.brresearchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of silylating agents. mdpi.com |

Derivatization for Enhanced Mass Spectrometric Detection

In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and improve the limits of detection. For carboxylic acids, which can exhibit poor ionization in positive ion mode, derivatization reagents that introduce a permanently charged or easily ionizable group are beneficial.

One strategy involves the use of reagents like 2-hydrazinopyridine (B147025) or 2-picolylamine, which react with the carboxylic acid to form derivatives that are highly responsive in positive-ion electrospray ionization (ESI-MS). nih.gov Another approach is to use reagents that introduce a pre-charged quaternary ammonium group, which ensures a strong and stable signal in the mass spectrometer.

Table 5: Derivatization Reagents for Enhanced LC-MS Detection

| Derivatization Reagent | Functional Group Targeted | Purpose |

| 2-Picolylamine | Carboxylic Acid | Increases positive ionization efficiency. researchgate.net |

| 2-Hydrazinoquinoline | Carboxylic Acid | Increases hydrophobicity and ionization efficiency. mdpi.com |

| 3-Nitrophenacyl bromide | Carboxylic Acid | Provides a UV-active and easily ionizable tag. nih.gov |

| Aniline | Carboxylic Acid | Used for stable isotope labeling and improved detection. nih.gov |

Formation of Amide and Ester Derivatives for Structure-Reactivity Studies

The synthesis of amide and ester derivatives from a parent carboxylic acid is a fundamental strategy in medicinal chemistry and materials science. This derivatization allows for the systematic exploration of structure-activity relationships (SAR), providing crucial insights into how modifications to a specific part of a molecule affect its biological activity or physical properties. nih.gov For this compound, the generation of a diverse library of amide and ester analogs is key to understanding the influence of steric and electronic changes at the 4-position of the pyridine ring.

Amide Bond Formation

The conversion of this compound to its amide derivatives typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. hepatochem.com The presence of two strongly electron-withdrawing difluoromethyl groups can influence the reactivity of the carboxylic acid. Standard amide coupling protocols are generally applicable.

One common and effective method is the conversion of the carboxylic acid to an acyl chloride. This is often achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then reacted in situ with a desired primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. researchgate.net

Alternatively, a wide array of peptide coupling reagents can be employed for a one-pot synthesis directly from the carboxylic acid and amine. hepatochem.com These reagents are designed to form a reactive intermediate under mild conditions, minimizing side reactions. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. researchgate.net Phosphonium reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and aminium/uronium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for less reactive amines or sterically hindered substrates. researchgate.netasiaresearchnews.com

By reacting the activated carboxylic acid with a panel of diverse amines, a library of amide derivatives can be generated to probe the effects of different substituents.

| Amine Reactant | Resulting Amide Derivative Structure | Substituent Properties |

|---|---|---|

| Methylamine (CH₃NH₂) |  | Small, alkyl |

| Aniline (C₆H₅NH₂) |  | Aromatic, bulky |

| Piperidine (C₅H₁₁N) |  | Alicyclic, secondary amine |

| Benzylamine (C₆H₅CH₂NH₂) |  | Bulky, flexible |

Ester Bond Formation (Esterification)

The most traditional method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.com The reaction is typically heated to reflux, and water is removed to drive the equilibrium towards the ester product. This method is particularly effective for simple, unhindered alcohols. google.com

For more sensitive or complex alcohols, esterification can be achieved under milder conditions. Similar to amide synthesis, the carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine. Alternatively, carbodiimide (B86325) coupling reagents like DCC, combined with a catalyst such as DMAP, can efficiently promote the direct condensation of the carboxylic acid and the alcohol at room temperature. google.com

This versatility in synthetic methods allows for the creation of a wide range of ester derivatives for SAR studies, from simple alkyl esters to more complex aryl or substituted benzyl (B1604629) esters.

| Alcohol Reactant | Resulting Ester Derivative Structure | Substituent Properties |

|---|---|---|

| Methanol (CH₃OH) |  | Small, alkyl |

| Ethanol (C₂H₅OH) |  | Alkyl |

| tert-Butanol ((CH₃)₃COH) |  | Bulky, sterically hindered |

| Phenol (C₆H₅OH) |  | Aromatic, electron-withdrawing |

Comprehensive Spectroscopic and Structural Elucidation of 2,6 Bis Difluoromethyl Pyridine 4 Carboxylic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

No published studies were found that report the ¹H, ¹³C, or ¹⁹F NMR spectra for 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid. Consequently, data on chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for high-resolution structural assignment, are unavailable. Similarly, information regarding the application of two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) for confirming connectivity does not exist in the literature for this specific molecule.

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound have not been reported. The characteristic vibrational frequencies for the functional groups present in the molecule, including the C-H, C=O, C-N, and C-F bonds, have not been documented, precluding a molecular fingerprinting analysis.

High-Resolution Mass Spectrometry (HRMS)

While databases provide a predicted exact mass, experimental High-Resolution Mass Spectrometry (HRMS) data, which would serve to validate the precise molecular weight and elemental composition, is not available in published sources. uni.lu Furthermore, fragmentation studies, crucial for elucidating the compound's structure and stability under mass spectrometric conditions, have not been described.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. As a result, critical information regarding its solid-state molecular structure, crystal packing, intermolecular interactions (such as hydrogen bonding), and any potential polymorphic forms remains undetermined.

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Synthons

In the solid state, this compound is expected to form robust hydrogen-bonding networks, which are characteristic of pyridine (B92270) carboxylic acids. The primary supramolecular synthon anticipated is the carboxylic acid-pyridine heterosynthon, formed through a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is a well-documented and reliable motif in the crystal engineering of such compounds.

Additionally, the carboxylic acid groups can form dimeric structures through hydrogen bonds between two acid moieties, creating a homosynthon. The presence of the electron-withdrawing difluoromethyl groups at the 2 and 6 positions may influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the strength and geometry of these hydrogen bonds.

The potential for various hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) and a strong hydrogen bond donor (the carboxylic acid proton) allows for the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement will be governed by the interplay of these primary hydrogen bonds and other weaker interactions.

Table 1: Plausible Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Supramolecular Synthon |

| Carboxylic Acid (-COOH) | Pyridine Nitrogen | O-H···N | Carboxylic Acid-Pyridine Heterosynthon |

| Carboxylic Acid (-COOH) | Carbonyl Oxygen (-C=O) | O-H···O | Carboxylic Acid Homodimer |

| Aromatic C-H | Carboxylic Acid Oxygen | C-H···O | Weak Hydrogen Bond |

| Difluoromethyl C-H | Carboxylic Acid Oxygen | C-H···O | Weak Hydrogen Bond |

| Aromatic C-H | Fluorine | C-H···F | Weak Hydrogen Bond |

Characterization of Pi-Stacking Interactions in Crystalline Architectures

The substitution of hydrogen atoms with highly electronegative fluorine atoms in the difluoromethyl groups can significantly modulate the electrostatic potential of the pyridine ring. This can lead to favorable π-stacking arrangements that are different from those observed in non-fluorinated analogues. The electron-deficient nature of the fluorinated pyridine ring may favor interactions with electron-rich aromatic systems if present, or self-stacking in an offset or slipped-parallel fashion to minimize electrostatic repulsion.

The geometry of these π-stacking interactions is crucial in determining the packing efficiency and the resulting crystalline architecture. Common geometries include parallel-displaced and T-shaped arrangements. The interplay between the strong hydrogen bonding and the weaker, yet significant, π-stacking interactions will ultimately dictate the final three-dimensional supramolecular assembly. The difluoromethyl groups themselves can also influence the stacking by introducing steric constraints and potentially participating in weak C-H···F interactions with neighboring molecules.

Table 2: Anticipated Parameters for Pi-Stacking Interactions

| Interaction Type | Geometric Parameter | Expected Range |

| Parallel-displaced π-stacking | Centroid-to-centroid distance | 3.3 - 3.8 Å |

| Interplanar angle | 0 - 20° | |

| T-shaped π-stacking | Centroid-to-plane distance | ~5 Å |

| Angle between ring planes | ~90° |

Computational Chemistry and Theoretical Investigations of 2,6 Bis Difluoromethyl Pyridine 4 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its electronic structure and reactivity. researchgate.netelectrochemsci.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. ekb.eg A smaller gap suggests higher reactivity. Other quantum chemical descriptors like electronegativity (χ), global hardness (η), and softness (σ) can also be calculated to predict the molecule's behavior in chemical reactions. electrochemsci.org For instance, the distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. ekb.eg

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |

| Electronegativity (χ) | 4.85 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.35 eV | Resistance to charge transfer |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar pyridine (B92270) derivatives.

These theoretical calculations are crucial for understanding the regioselectivity of reactions involving this molecule, as demonstrated in studies of other pyridine derivatives where DFT has been used to elucidate reaction mechanisms. acs.org

Analysis of Conformational Stability and Tautomeric Equilibria (Pyridin-4-ol/Pyridin-4-one Tautomerism)

The structure of this compound is not static. The orientation of the carboxylic acid and difluoromethyl groups can lead to various conformers with different energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. nih.gov

Furthermore, this molecule can exhibit tautomerism, specifically the pyridin-4-ol/pyridin-4-one equilibrium. This involves the migration of a proton from the carboxylic acid's hydroxyl group to the pyridine nitrogen, forming the zwitterionic pyridinium (B92312) carboxylate, or to the pyridine ring itself, which is less common for this specific tautomerism but possible in related systems. Ab initio calculations have been successfully used to determine the relative stabilities of such tautomers in the gas phase. wayne.edu Theoretical studies on 4-pyridone have shown that the relative energies of tautomers can be accurately predicted when factors like geometry optimization, correlation energy, and zero-point vibrational energy are considered. wayne.edu For this compound, the electron-withdrawing difluoromethyl groups would be expected to influence the acidity of the carboxylic proton and the basicity of the pyridine nitrogen, thereby affecting the tautomeric equilibrium.

Table 2: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) |

|---|---|---|

| Carboxylic Acid form | 0.00 | >99% |

Note: The values in this table are hypothetical, based on general principles of pyridine tautomerism, and would need to be confirmed by specific calculations for this molecule.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

While gas-phase calculations provide fundamental insights, the behavior of this compound in a real-world setting is dictated by its interactions with the surrounding solvent. Molecular Dynamics (MD) simulations can model the molecule's behavior in solution over time, providing a dynamic picture of its conformational flexibility and interactions with solvent molecules.

MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the molecule's preferred conformation and tautomeric equilibrium. For instance, polar protic solvents might stabilize the zwitterionic tautomer through hydrogen bonding, shifting the equilibrium compared to the gas phase or aprotic solvents. researchgate.netresearchgate.net The inclusion of explicit solvent molecules in simulations is crucial for accurately predicting properties like NMR chemical shifts, as the solvent can significantly influence the electronic environment of the nuclei. nih.gov

Computational Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and calculating the energetics of transition states. For reactions involving this compound, such as esterification or amidation, DFT can be used to map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. These studies can explain why a particular reaction pathway is favored over another and can be used to predict how modifying the reactants or reaction conditions might alter the outcome. montclair.edu For example, computational studies on related pyridine systems have been used to understand the origin of regioselectivity in catalytic reactions. acs.org

Table 3: Hypothetical Activation Energies for a Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on carbonyl | TS1 | 15.2 |

Note: These values are illustrative examples of what could be obtained from transition state calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.gov For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes them a valuable probe of molecular structure and conformation. nih.govworktribe.com Computational predictions can help in assigning the peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers. comporgchem.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net By comparing the calculated frequencies with the experimental spectrum, a detailed assignment of the vibrational modes can be made. This can confirm the presence of specific functional groups and provide information about the molecule's symmetry and bonding. Typically, calculated frequencies are scaled to better match experimental values. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹⁹F Chemical Shift (CHF₂) | -115 ppm | -114 ppm |

| ¹³C Chemical Shift (COOH) | 168 ppm | 167 ppm |

Note: The values presented are hypothetical and serve to illustrate the expected level of agreement between calculated and experimental data.

Reactivity and Advanced Chemical Transformations of 2,6 Bis Difluoromethyl Pyridine 4 Carboxylic Acid

Chemical Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid exhibits significantly reduced basicity and nucleophilicity. This is a direct consequence of the powerful inductive electron-withdrawing effect exerted by the two difluoromethyl groups at the ortho-positions (C2 and C6).

Research into the reactivity of similarly substituted pyridines indicates that N-alkylation reactions are challenging. For example, attempts to perform N-difluoromethylation on ethyl isonicotinate, which features an electron-withdrawing ester group at the 4-position, result in very low conversion yields of less than 5%. rsc.org This suggests that the nitrogen in this compound is highly deactivated, making standard quaternization or alkylation reactions difficult to achieve without exceptionally reactive electrophiles or catalysts.

Similarly, N-oxidation of electron-deficient pyridines requires more forceful conditions than those used for unsubstituted pyridine. researchgate.net The synthesis of the corresponding N-oxide from this compound would likely necessitate the use of strong oxidizing agents, such as peroxy acids in the presence of trifluoroacetic anhydride, to overcome the reduced reactivity of the nitrogen atom. researchgate.net

| Reaction Type | Expected Reactivity | Rationale | Potential Conditions |

|---|---|---|---|

| N-Alkylation / Quaternization | Very Low | Strong deactivation by two C₂F₂H groups reduces nitrogen nucleophilicity. rsc.org | Requires highly reactive alkylating agents and harsh conditions. |

| N-Oxidation | Low | Electron-deficient pyridine ring hinders oxidation. researchgate.net | Strong peracids with activators (e.g., trifluoroacetic anhydride). researchgate.net |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position offers a versatile handle for a variety of chemical transformations, including decarboxylation and reactions involving nucleophilic or electrophilic attack.

The decarboxylation of pyridinecarboxylic acids is a well-established transformation, the ease of which can be influenced by the ring's electronic properties and substituents. researchgate.net For derivatives of 2,2-difluoroacetic acid, decarboxylation can be slow, often requiring additives and high temperatures. rsc.org However, a notable pathway involves the initial N-alkylation of the pyridine ring. The formation of an N-alkylated pyridinium (B92312) salt enhances the ring's ability to act as an electron sink, which can facilitate a subsequent decarboxylation step. rsc.orgresearchgate.net Studies have shown that an intermediate pyridinium N-ylide formed from the reaction of a pyridine with ethyl bromodifluoroacetate can spontaneously decarboxylate. rsc.orgnih.gov This suggests that a strategic modification at the nitrogen atom could enable the controlled decarboxylation of this compound.

The carboxyl group is susceptible to attack by both nucleophiles and electrophiles, enabling the synthesis of various derivatives such as esters and amides.

Esterification: The formation of esters from this compound can be accomplished through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or benzene (B151609) sulfonic acid. google.comgoogle.com To drive the reaction to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation. google.com

Amide Formation: The synthesis of amides from this carboxylic acid is a crucial transformation. Direct reaction with an amine is generally inefficient due to acid-base chemistry. fishersci.co.uk Therefore, activation of the carboxylic acid is required. Common strategies include:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. fishersci.co.ukluxembourg-bio.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more electrophilic acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride reacts rapidly with primary or secondary amines to yield the corresponding amide. nih.gov

Boron-Mediated Amidation: Boron-based reagents, including boric acid and tris(2,2,2-trifluoroethyl) borate, can be used to facilitate the direct formation of amides from carboxylic acids and amines, often under milder conditions than traditional methods. acs.orgorgsyn.org

| Transformation | Common Reagents | Product | Key Principle |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Ester | Acid-catalyzed nucleophilic acyl substitution. google.com |

| Amide Formation (Coupling) | Amine, DCC or EDC | Amide | Activation of the carboxyl group to an O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com |

| Amide Formation (Acyl Halide) | 1. SOCl₂ or Oxalyl Chloride 2. Amine | Amide | Conversion to a highly reactive acyl chloride intermediate. fishersci.co.uknih.gov |

| Amide Formation (Boron-Mediated) | Amine, B(OCH₂CF₃)₃ or Boric Acid | Amide | Boron reagent facilitates dehydration and amide bond formation. acs.orgorgsyn.org |

Reactions at the Difluoromethyl Groups

The difluoromethyl groups are generally robust but their electronic influence is profound, and under specific conditions, they could potentially undergo modification.

Direct modification of the C-F bonds in a difluoromethyl group is chemically challenging due to their high bond strength. Fluorine atom exchange is not a common transformation and would likely require harsh conditions or specialized reagents, such as strong Lewis acids or electrochemical methods. There is limited literature available on such transformations for difluoromethyl-substituted pyridines.

The two difluoromethyl groups at the C2 and C6 positions are the dominant factor controlling the reactivity of the pyridine ring system.

Electronic Effect: The CF₂H group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the entire aromatic ring.

Reactivity towards Electrophiles: The strong deactivation of the ring makes it highly resistant to electrophilic aromatic substitution.

Reactivity towards Nucleophiles: Conversely, the electron-poor nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at the C3, C4, or C5 positions. acs.org While the parent molecule lacks such a leaving group, this inherent electronic property is a key aspect of its reactivity profile.

Acidity of the C-H Bond: A unique characteristic of the difluoromethyl group is the notable acidity of its hydrogen atom. This allows the CF₂H group to function as a hydrogen bond donor and a bioisostere for functional groups like alcohols or thiols, which can be significant in the context of medicinal chemistry. nih.govresearchgate.net

| Property | Influence of Two -CF₂H Groups | Consequence |

|---|---|---|

| Nitrogen Basicity | Strongly Decreased | Low reactivity in N-alkylation and N-oxidation. rsc.org |

| Ring Electron Density | Strongly Decreased | Deactivated towards electrophilic substitution. |

| Susceptibility to Nucleophilic Attack | Strongly Increased | Activated towards SNAr if a leaving group is present. acs.org |

| Intermolecular Interactions | Can act as H-bond donor | Potential for specific binding interactions. nih.gov |

Heterocyclic Ring Modifications and Annulation Reactions.rsc.org

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to specific types of chemical modifications. While detailed studies on this exact molecule are limited, the reactivity can be inferred from analogous structures, such as pyridine dicarboxylates and other pyridines bearing electron-withdrawing groups.

One important class of reactions involves the annulation of new rings onto the pyridine core, leading to the formation of fused heterocyclic systems. For instance, condensation reactions of pyridine dicarboxylates with compounds like dialkyl succinates or glutarates can yield quinoline (B57606) and isoquinoline (B145761) derivatives. rsc.org This suggests that the carboxylic acid group at the 4-position, along with a hypothetical functional group at the 3- or 5-position of this compound, could serve as a handle for constructing fused ring systems.

Another avenue for modification involves the transformation of the pyridine ring itself. Under forcing conditions, ring-opening and rearrangement reactions of highly electron-deficient pyridines can occur, although such transformations would likely require potent nucleophiles or harsh reaction conditions. More controlled modifications might involve partial reduction of the pyridine ring to a di- or tetrahydropyridine, which would dramatically alter its reactivity and allow for a different set of functionalization reactions. Catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid, for instance, can lead to either pyridine-4-carboxylic acid or piperidine-4-carboxylic acid depending on the reaction conditions. researchgate.net

Interactive Table: Potential Heterocyclic Ring Modifications and Annulation Reactions

| Reaction Type | Reactant(s) | Potential Product(s) | Notes |

| Annulation | Diethyl succinate | Dihydroxyquinoline dicarboxylate derivative | Based on reactivity of pyridine-3,4-dicarboxylates. rsc.org |

| Annulation | Diethyl glutarate | Dihydroxycyclohepta[b]pyridine dicarboxylate derivative | Based on reactivity of pyridine-3,4-dicarboxylates. rsc.org |

| Intramolecular Cyclization | Amine (after conversion of COOH to amide) | Fused pyridopyrazinone | Hypothetical, based on standard heterocyclic synthesis. |

| Ring Reduction | Catalytic Hydrogenation | 2,6-bis(difluoromethyl)piperidine-4-carboxylic acid | Inferred from reduction of analogous pyridine derivatives. researchgate.net |

Coordination Chemistry and Supramolecular Architecture with 2,6 Bis Difluoromethyl Pyridine 4 Carboxylic Acid Ligands

Chelating Properties and Metal Ion Complexation

The unique structure of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid, featuring a central pyridine (B92270) ring with a carboxylic acid group at the 4-position and two difluoromethyl groups at the 2- and 6-positions, dictates its potential as a versatile ligand in coordination chemistry.

Design Principles for Ligand-Metal Coordination

The coordination behavior of this ligand is governed by several key design principles. The pyridine nitrogen and the carboxylate group provide a classic N,O-bidentate chelating site, which is a common motif in the design of stable metal complexes. The presence of difluoromethyl groups at the 2- and 6-positions introduces significant steric hindrance around the nitrogen atom, which can influence the coordination geometry and the accessibility of the metal center.

Furthermore, the strong electron-withdrawing nature of the difluoromethyl groups is expected to decrease the basicity of the pyridine nitrogen. This electronic effect can modulate the strength of the metal-ligand bond, potentially favoring coordination with harder metal ions. The fluorine atoms on these groups can also participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can play a crucial role in the assembly of higher-order supramolecular structures.

Formation of Mononuclear and Multinuclear Coordination Complexes

Based on the coordination modes of similar pyridine-dicarboxylic acid ligands, this compound is anticipated to form both mononuclear and multinuclear coordination complexes.

Mononuclear Complexes: With a single metal ion, the ligand can act as a bidentate chelate, forming a stable five-membered ring involving the pyridine nitrogen and one of the carboxylate oxygens. Depending on the metal ion's coordination preferences and the presence of other ligands, various geometries such as octahedral, tetrahedral, or square planar could be achieved.

Multinuclear Complexes: The carboxylate group possesses the ability to bridge between two or more metal centers. This bridging capability, in conjunction with the primary N,O-chelation, can lead to the formation of dinuclear, trinuclear, or even larger polynuclear clusters. The specific nature of these multinuclear complexes would be influenced by factors such as the metal-to-ligand ratio, the choice of solvent, and the reaction temperature. The steric bulk of the difluoromethyl groups would also play a critical role in directing the self-assembly process towards specific multinuclear architectures.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their crystalline nature and porous structures.

Rational Design of MOF Architectures

The principles of reticular chemistry can be applied to rationally design MOF architectures using this ligand. The directionality of the coordination vectors from the pyridine nitrogen and the carboxylate group, combined with the geometry of the chosen metal secondary building unit (SBU), will determine the resulting network topology.

The introduction of the difluoromethyl groups can be a strategic design element. These groups can act as "fluorinated walls" within the pores of the MOF, creating a unique chemical environment. The hydrophobicity imparted by the fluorine atoms could be advantageous for applications involving the separation of nonpolar molecules or for enhancing the stability of the framework in the presence of moisture.

Tunable Porosity and High Surface Area in MOF Materials

The porosity and surface area of MOFs constructed from this ligand would be tunable by varying the metal SBU and the reaction conditions. The size and shape of the pores can be controlled by the length and rigidity of the ligand and the coordination geometry of the metal cluster. While specific data is not available, analogous systems suggest that high surface areas, beneficial for applications like gas storage and catalysis, could be achievable. The difluoromethyl groups, while potentially reducing the accessible pore volume to some extent due to their size, could also prevent pore collapse upon solvent removal, thus maintaining permanent porosity.

Research into Gas Storage and Separation Capabilities (e.g., CO2 Capture, H2 Storage)

MOFs derived from fluorinated ligands are of particular interest for gas storage and separation applications. The presence of fluorine atoms can enhance the affinity of the framework for certain gas molecules, such as carbon dioxide, through favorable electrostatic interactions.

CO2 Capture: The electronegative fluorine atoms and the polar C-F bonds of the difluoromethyl groups could create specific adsorption sites for CO2, which has a significant quadrupole moment. This could lead to improved selectivity for CO2 over other gases like nitrogen, a crucial factor for post-combustion carbon capture.

Below is a summary of the potential coordination and structural characteristics based on analogous systems.

| Property | Predicted Characteristic | Rationale |

| Chelation Mode | N,O-bidentate | Based on the pyridine nitrogen and carboxylate group. |

| Complex Type | Mononuclear and Multinuclear | Carboxylate group can act as a bridging ligand. |

| MOF Dimensionality | 1D, 2D, or 3D | Dependent on metal SBU and synthesis conditions. |

| MOF Pore Environment | Hydrophobic, Fluorinated | Due to the presence of difluoromethyl groups. |

| Potential Applications | Gas Storage (CO2, H2), Separation | Enhanced affinity for CO2 due to fluorination. |

It is important to reiterate that the information presented here is based on established principles of coordination chemistry and extrapolation from related compounds. Experimental validation is necessary to confirm these predicted properties for this compound.

Directed Self-Assembly and Advanced Supramolecular Interactions

Investigations into the directed self-assembly and advanced supramolecular interactions of this compound are crucial for understanding its potential in materials science and crystal engineering. However, a thorough review of existing literature yielded no studies pertaining to this specific molecule's self-assembly behavior.

Hydrogen-Bond Directed Supramolecular Assembly

There are no published studies detailing the role of hydrogen bonding in the supramolecular assembly of this compound. The presence of a carboxylic acid group and a pyridine nitrogen atom suggests a high potential for forming robust hydrogen-bonded networks, a common feature in related pyridine carboxylic acids. Typically, these interactions involve the formation of dimers via the carboxylic acid groups or extended chains through acid-pyridine hydrogen bonds. The influence of the electron-withdrawing difluoromethyl groups on the acidity of the carboxylic proton and the basicity of the pyridine nitrogen would be a key factor in determining the geometry and strength of these interactions, but experimental data to confirm these hypotheses are not available.

Role of Pi-Stacking Interactions in Forming Ordered Structures

No research has been published on the role of π-stacking interactions in forming ordered structures of this compound. The pyridine ring provides an aromatic system capable of engaging in π-π stacking. The electronic nature of the difluoromethyl substituents would significantly modulate the electron density of the aromatic ring, thereby influencing the strength and preferred geometry (e.g., parallel-displaced or T-shaped) of any potential π-stacking interactions. Computational and experimental studies would be necessary to elucidate these effects, but none have been reported to date.

Investigations into Host-Guest Chemistry and Molecular Recognition

There is no available literature on the host-guest chemistry or molecular recognition capabilities of this compound. The specific arrangement of its functional groups could theoretically allow it to act as a host for small molecular guests, but this has not been experimentally verified. Research in this area would involve studying its interactions with various guest molecules to determine its selectivity and binding affinities, which remains an unexplored area of its chemical properties.

Applications in Advanced Materials Science and Catalysis

Utilization as Ligands in Homogeneous and Heterogeneous Catalytic Systems

No published studies were found that describe the use of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid as a ligand in either homogeneous or heterogeneous catalysis. The unique electronic properties imparted by the difluoromethyl groups could theoretically influence the catalytic activity of metal complexes, but experimental data to support this is not available.

There is no information available on the application of this compound or its derivatives in facilitating specific organic transformations. Research on related structures, such as pyridine-2,6-dicarboxylic acid, shows activity as an organocatalyst, but this cannot be extrapolated to the difluoromethyl analogue.

The potential for this compound to be incorporated into recyclable or green chemistry catalytic systems has not been investigated in the available literature.

Role in Luminescent Materials and Photonic Devices

No research articles or patents were identified that link this compound to the development of luminescent materials or its use in photonic devices. While other pyridine-based ligands, particularly pyridine-2,6-dicarboxylic acid derivatives, are known to form complexes with lanthanide ions to create luminescent materials, this specific compound is not mentioned in that context.

Integration into Organic Electronic Systems

Information regarding the integration or potential role of this compound in organic electronic systems is absent from the scientific literature. Its properties as a semiconductor, conductor, or component in devices like OLEDs have not been reported.

Precursor for Advanced Polymeric Materials and Functional Coatings

There are no documented instances of this compound being used as a monomer or precursor for the synthesis of advanced polymeric materials or for creating functional coatings. While pyridine (B92270) dicarboxylic acids have been used to create polyesters, the reactivity and properties of the difluoromethyl version in polymerization are unknown.

Structure Activity Relationship Sar and Ligand Design in Medicinal Chemistry Research

Rational Design Principles for Pyridine (B92270) Carboxylic Acid Derivatives as Molecular Scaffolds

Pyridine-based compounds are integral to numerous FDA-approved drugs, highlighting their importance in pharmaceutical research. nih.govnih.gov The pyridine ring is a bioisostere of a benzene (B151609) ring, but the presence of the nitrogen atom imparts distinct properties. oist.jp It can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence a compound's solubility, bioavailability, and interaction with biological targets. enpress-publisher.com The carboxylic acid group at the 4-position of the pyridine ring in 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid can serve as a key interaction point, forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site. This functional group can also chelate metal ions, which is a crucial feature for inhibiting metalloenzymes. researchgate.net

The 2,6-disubstitution pattern on the pyridine ring provides a valuable vector for modifying the molecule's properties. By introducing different substituents at these positions, medicinal chemists can fine-tune the compound's steric and electronic profile to optimize its binding affinity and selectivity for a target. In the case of this compound, the difluoromethyl groups are of particular interest due to the unique properties of fluorine in medicinal chemistry.

The rational design of pyridine carboxylic acid derivatives often involves considering the following principles:

Scaffold Hopping and Bioisosterism: Replacing a known active core with a pyridine carboxylic acid scaffold can lead to new chemical entities with improved properties. The pyridine ring itself is a common bioisosteric replacement for other aromatic systems. oist.jp

Structure-Based Design: When the three-dimensional structure of a biological target is known, the pyridine carboxylic acid scaffold can be designed to fit into the active site and form specific interactions with key residues.

Fragment-Based Design: The pyridine carboxylic acid moiety can be used as a starting fragment that binds to a target, which can then be grown and optimized to create a more potent ligand.

Modulation of Physicochemical Properties: Substituents on the pyridine ring can be varied to control properties such as lipophilicity, solubility, and metabolic stability.

Theoretical Impact of Fluorine Substitution on Molecular Recognition and Binding Affinities

The introduction of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance various properties. The difluoromethyl groups in this compound are expected to have a profound impact on its molecular recognition and binding affinities.

Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. The difluoromethyl group (CHF2) is a strong electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the carboxylic acid. This modulation of acidity and basicity can affect the compound's ionization state and its ability to form ionic bonds with a biological target.

Furthermore, fluorine can participate in various non-covalent interactions that contribute to binding affinity:

Hydrogen Bonds: While a C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. More importantly, the electron-withdrawing nature of fluorine can increase the acidity of adjacent C-H bonds, making them potential hydrogen bond donors.

Dipole-Dipole Interactions: The strong dipole of the C-F bond can lead to favorable dipole-dipole interactions with polar residues in a protein's binding pocket.

Hydrophobic Interactions: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance hydrophobic interactions with the target. The difluoromethyl group is considered a lipophilic hydrogen bond donor.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially pre-organizing it for optimal binding.

The concept of using a 2-difluoromethylpyridine moiety as a bioisosteric replacement for a pyridine-N-oxide has been explored. nih.gov This suggests that the difluoromethyl group can mimic the electronic and steric properties of the N-oxide group, which is a common functional group in bioactive molecules. nih.gov This bioisosteric relationship can be a powerful tool in rational drug design, allowing for the substitution of a potentially metabolically liable N-oxide with a more stable difluoromethyl group while retaining biological activity. nih.gov

Computational Approaches in Ligand Design (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), Pharmacophore Modeling)

Computational methods are indispensable tools in modern drug discovery for the design and optimization of ligands. For a scaffold like this compound, these approaches can provide valuable insights into its potential biological activity and guide the synthesis of more potent and selective analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to:

Identify potential biological targets by screening the compound against a library of protein structures.

Predict the binding mode of the compound within a known active site, highlighting key interactions such as hydrogen bonds with the carboxylic acid and interactions involving the difluoromethyl groups.

Guide the design of new derivatives by suggesting modifications that could improve binding affinity.

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on a library of 2,6-disubstituted pyridine-4-carboxylic acid derivatives could:

Identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for activity.

Predict the activity of unsynthesized compounds, helping to prioritize which molecules to synthesize.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active pyridine carboxylic acid derivatives, a pharmacophore model could be generated to:

Identify the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, that are crucial for binding to a specific target.

Be used for virtual screening of large compound libraries to identify new molecules with the desired activity.

These computational approaches, often used in combination, provide a powerful platform for the rational design of ligands based on the this compound scaffold.

Influence of Pyridine Substitution on the Chemical Space and Molecular Scaffolding for Biological Research

The substitution pattern on a molecular scaffold is a critical determinant of its biological activity and its potential to explore chemical space. The pyridine ring is a versatile scaffold because it can be functionalized at multiple positions, allowing for the creation of diverse libraries of compounds. nih.govrsc.org

The 2,6-disubstitution pattern, as seen in this compound, is particularly significant. These positions are adjacent to the ring nitrogen, and substituents here can influence the nitrogen's basicity and its accessibility for interactions. The introduction of the bis(difluoromethyl) groups at these positions creates a unique chemical entity with specific steric and electronic properties.

The influence of this substitution pattern on the chemical space includes:

Vectorial Diversity: The 2- and 6-positions provide vectors for extending the molecule in different directions, allowing for the exploration of larger and more complex binding pockets.

Conformational Restriction: Bulky substituents at the 2- and 6-positions can restrict the rotation of other parts of the molecule, which can be advantageous for locking it into a bioactive conformation.

Modulation of Target Selectivity: The nature of the substituents at the 2- and 6-positions can be tailored to achieve selectivity for a particular biological target over others.

The 2,6-bis(difluoromethyl)pyridine scaffold, in particular, offers a unique combination of a central, polar, and interactive core (the pyridine-4-carboxylic acid) flanked by lipophilic and electron-withdrawing groups. This arrangement can be advantageous for targeting proteins where the binding site has both polar and nonpolar regions.

Design of Enzyme Inhibitors and Molecular Probes through Chemical Modifications

The this compound scaffold is a promising starting point for the design of enzyme inhibitors and molecular probes. researchgate.net The carboxylic acid is a well-known zinc-binding group, making this scaffold particularly suitable for targeting zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases. researchgate.net

Design of Enzyme Inhibitors:

Chemical modifications to the this compound structure can be made to enhance its potency and selectivity as an enzyme inhibitor. For example:

Modification of the Carboxylic Acid: The carboxylic acid could be converted to other zinc-binding groups, such as a hydroxamic acid or a sulfonamide, to fine-tune its interaction with the catalytic zinc ion.

Derivatization of the Pyridine Ring: Further substitutions could be made on the pyridine ring to exploit additional binding pockets in the enzyme's active site.

Bioisosteric Replacement: The difluoromethyl groups could be replaced with other fluorinated or non-fluorinated groups to probe the structure-activity relationship and optimize properties.

Design of Molecular Probes:

Molecular probes are essential tools for studying biological processes. The this compound scaffold can be chemically modified to create such probes:

Fluorescent Labeling: A fluorescent tag could be attached to the molecule to allow for visualization of its localization within cells or tissues.

Affinity-Based Probes: The scaffold could be functionalized with a reactive group that can covalently bind to the target enzyme, allowing for its identification and characterization.

Photoaffinity Probes: A photolabile group could be incorporated to allow for light-induced cross-linking to the target protein.

Through strategic chemical modifications, the this compound scaffold can be transformed into a range of valuable tools for medicinal chemistry and chemical biology research.

Q & A

Q. What are the common synthetic routes for 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated pyridine intermediates (e.g., 2,6-bis(bromomethyl)pyridine-4-carboxylic acid methyl ester) are often reacted with fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups . Key factors include:

- Temperature : Reactions typically proceed at −78°C to 0°C to control exothermic fluorination.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) improves electrophilic substitution efficiency.

- Purification : Acidic workup (e.g., HCl hydrolysis) followed by recrystallization from ethanol/water mixtures yields pure product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR : Peaks for difluoromethyl groups appear as doublets (δ ~5.5–6.5 ppm for ¹H; δ ~−110 to −120 ppm for ¹⁹F). The carboxylic proton is typically absent due to exchange broadening, but its presence can be confirmed via pH-dependent studies .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1250 cm⁻¹ (C-F stretches) .

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% deviation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile fluorinating agents .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste channels .

Advanced Research Questions

Q. How does the self-assembly behavior of this compound on metallic surfaces influence its application in materials science?

- Methodological Answer : Studies on analogous carboxylated pyridines (e.g., bpp-COOH) show that annealing at 373 K stabilizes hexagonal overlayers on Ag(111) surfaces, as imaged via STM. Key steps for replication:

- Deposition : Sublimate the compound onto the substrate under ultra-high vacuum (UHV).

- Annealing : Heat to 373 K to enhance molecular mobility and stabilize ordered arrays.

- Characterization : Use fast Fourier transform (FFT) analysis of STM images to identify unit cell parameters .

Applications include designing molecular sensors or catalytic platforms via controlled surface patterning.

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For example, trifluoromethyl groups may enhance metabolic resistance but reduce solubility .

- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties (e.g., esterification of the carboxylic acid) to improve bioavailability .

- In Silico Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., kinase enzymes) and correlate with experimental IC₅₀ values .

Q. How can researchers optimize the synthesis of lanthanide complexes using this compound for MRI contrast agents?

- Methodological Answer :

- Ligand Design : Modify the pyridine backbone to include iminodiacetate groups for enhanced metal chelation. For example, react 2,6-bis(bromomethyl)pyridine-4-carboxylic acid with di-tert-butyl iminodiacetate .

- Complexation : Stir the ligand with Gd(III) or Tb(III) salts (e.g., GdCl₃) in aqueous ethanol (pH 5–6) at 60°C for 24 hours.

- Validation : Measure relaxivity (r₁) at 1.5 T MRI fields; target r₁ > 4 mM⁻¹s⁻¹ for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products